N'-Methyl-N,N-diphenylcarbamimidicchloride
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Overview
Description
N’-Methyl-N,N-diphenylcarbamimidicchloride is an organic compound that belongs to the class of carbamimidic chlorides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and two phenyl groups attached to the carbamimidic chloride moiety. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Methyl-N,N-diphenylcarbamimidicchloride can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylcarbamimidic chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of N’-Methyl-N,N-diphenylcarbamimidicchloride often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of catalysts to enhance the reaction rate and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-Methyl-N,N-diphenylcarbamimidicchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamimidic chloride to amines.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-methyl-N,N-diphenylcarbamimidic derivatives, which can be further functionalized for various applications.
Scientific Research Applications
N’-Methyl-N,N-diphenylcarbamimidicchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Methyl-N,N-diphenylcarbamimidicchloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the carbamimidic chloride moiety, which readily reacts with nucleophilic groups in the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A versatile solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Used in various chemical reactions and as a solvent.
N-Methyl-N-phenylcarbamimidicchloride: Similar structure but with one phenyl group.
Uniqueness
N’-Methyl-N,N-diphenylcarbamimidicchloride is unique due to its specific reactivity and the presence of two phenyl groups, which enhance its stability and versatility in chemical reactions. This makes it a valuable compound for specialized applications in synthetic chemistry and research.
Properties
Molecular Formula |
C14H13ClN2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-methyl-N,N-diphenylcarbamimidoyl chloride |
InChI |
InChI=1S/C14H13ClN2/c1-16-14(15)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
JSVJBSCYZGYBSI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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